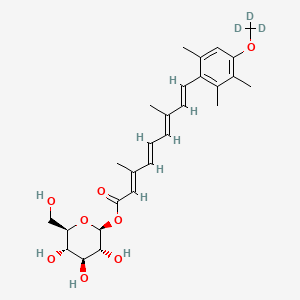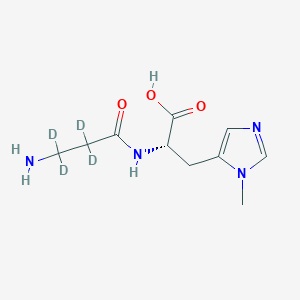
L-Anserine-d4 (N-beta-alanyl-d4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Anserine-d4 (N-beta-alanyl-d4) is a stable isotope-labeled compound, specifically a dipeptide consisting of beta-alanine and histidine. It is often used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms, making it useful for tracing and analytical studies.
準備方法
Synthetic Routes and Reaction Conditions
L-Anserine-d4 (N-beta-alanyl-d4) is typically synthesized through organic synthesis methods. The process involves the incorporation of deuterium atoms into the beta-alanine and histidine molecules. The synthesis requires precise control of reaction conditions to ensure the correct placement of deuterium atoms. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of L-Anserine-d4 (N-beta-alanyl-d4) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes multiple purification steps to isolate the desired compound and remove any impurities. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反応の分析
Types of Reactions
L-Anserine-d4 (N-beta-alanyl-d4) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents like alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of L-Anserine-d4 (N-beta-alanyl-d4), while reduction can produce reduced forms of the compound.
科学的研究の応用
L-Anserine-d4 (N-beta-alanyl-d4) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for tracing and quantifying compounds.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of beta-alanine and histidine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
作用機序
The mechanism of action of L-Anserine-d4 (N-beta-alanyl-d4) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracing and analysis of its metabolic pathways. The compound can interact with enzymes and receptors involved in the metabolism of beta-alanine and histidine, providing insights into their biological functions and effects.
類似化合物との比較
L-Anserine-d4 (N-beta-alanyl-d4) can be compared with other similar compounds, such as:
L-Anserine: The non-deuterated form of the compound, used in similar research applications but without the tracing capabilities provided by deuterium.
Carnosine: Another dipeptide consisting of beta-alanine and histidine, used in various biological and medical studies.
Beta-Alanine: A single amino acid that is a component of L-Anserine-d4 (N-beta-alanyl-d4) and carnosine, studied for its role in muscle function and metabolism.
L-Anserine-d4 (N-beta-alanyl-d4) stands out due to its stable isotope labeling, which provides unique advantages in tracing and analytical studies, making it a valuable tool in scientific research.
特性
分子式 |
C10H16N4O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2 |
InChIキー |
MYYIAHXIVFADCU-XDTSEJTKSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1C)C(=O)O)C([2H])([2H])N |
正規SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


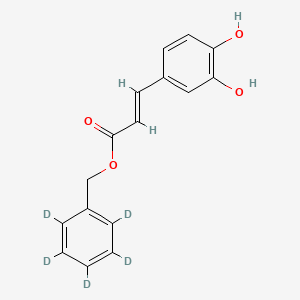
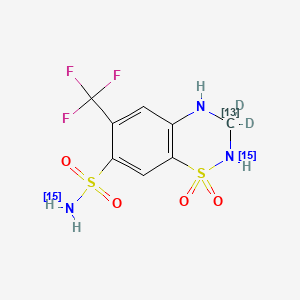
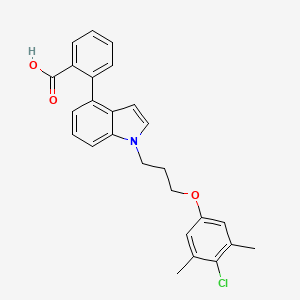
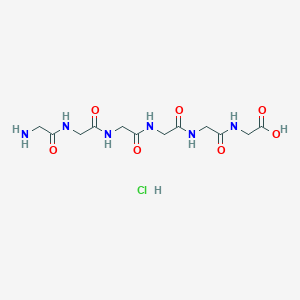
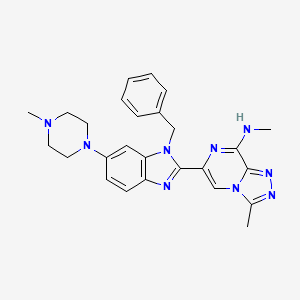
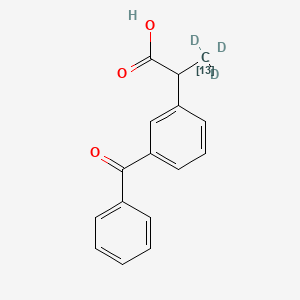
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
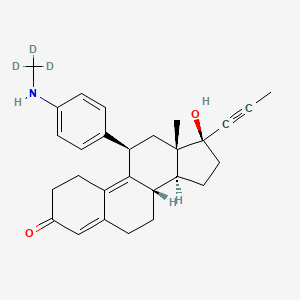

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
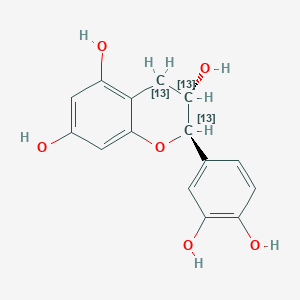

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
